molecular formula C10H6ClF3N4 B2795330 N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine CAS No. 2309554-47-8

N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine

Cat. No. B2795330
CAS RN: 2309554-47-8
M. Wt: 274.63
InChI Key: CXZLYKDWGLHLGB-UHFFFAOYSA-N
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Description

“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” is an aminopyridine . It is a halogenated pyridine derivative and a fluorinated building block . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Synthesis Analysis

The synthesis of “N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” involves several steps. The major use of its derivatives is in the protection of crops from pests . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” is characterized by a pyridine ring substituted with a trifluoromethyl group, a chlorine atom, and an amine group . The empirical formula is C6H2ClF4N .


Chemical Reactions Analysis

“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” participates in various chemical reactions. For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .


Physical And Chemical Properties Analysis

“N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazin-2-amine” has a molecular weight of 199.53 . It is a liquid with a refractive index of 1.433 . It has a boiling point of 50-55 °C/11 mmHg and a melting point of 16-20 °C . Its density is 1.524 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Novel Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules

2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of the compound, acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .

Development of Organic Compounds Containing Fluorine

The compound is part of a larger group of organic compounds containing fluorine, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Targeted Protein Degradation

The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4/c11-7-3-6(10(12,13)14)4-17-9(7)18-8-5-15-1-2-16-8/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZLYKDWGLHLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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